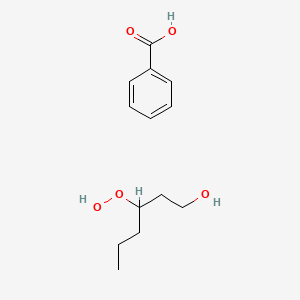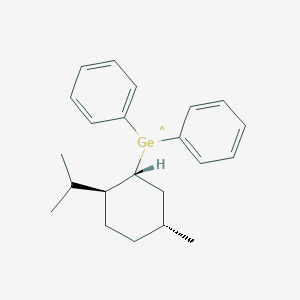
4,6-Diphenyl-1,3-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diphenyl-1,3-dioxan-2-one is a cyclic carbonate compound with a six-membered ring structure It is a derivative of 1,3-dioxan-2-one, where two phenyl groups are attached at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diphenyl-1,3-dioxan-2-one can be achieved through several methods. One common approach involves the reaction of diphenylmethanol with ethylene carbonate in the presence of a catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the use of photo-aerobic selenium-π-acid multicatalysis. This approach utilizes homoallylic carbonic acid esters and visible light as an energy source, with ambient air serving as the oxidant .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diphenyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Carbonyl derivatives such as ketones and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
4,6-Diphenyl-1,3-dioxan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4,6-diphenyl-1,3-dioxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For example, it has been shown to inhibit the activity of certain transcription factors, thereby affecting gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxan-2-one: The parent compound without phenyl substitutions.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
1,4-Dioxane: A six-membered ring compound with two oxygen atoms in the ring.
Uniqueness
4,6-Diphenyl-1,3-dioxan-2-one is unique due to the presence of phenyl groups at the 4 and 6 positions, which confer distinct chemical and physical properties. These substitutions enhance the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
583037-46-1 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
4,6-diphenyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C16H14O3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clé InChI |
WEZFMTVQEYDPQG-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)


![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)





![3-(3-Iodophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14221329.png)
